
A Comparative Guide to Latent Hardeners:
Ajicure MY-24 vs. Dicyandiamide (DICY)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ajicure MY 24

Cat. No.: B1179765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of thermosetting epoxy resins, the choice of a latent hardener is critical to

achieving desired processing characteristics and final material properties. This guide provides

an objective comparison of two widely used latent hardeners: Ajicure MY-24, a proprietary

amine adduct, and dicyandiamide (DICY), a traditional and cost-effective option. This

comparison is supported by available experimental data to aid in the selection of the most

suitable hardener for specific research and development applications.

Overview and Curing Mechanisms
Ajicure MY-24 is a micro-ground, amine adduct-based latent hardener.[1] Its latency is derived

from its insolubility in epoxy resin at room temperature.[2] Upon heating, it dissolves and acts

as both a curing agent and a potent accelerator for the epoxy polymerization.[3] Being an

amine adduct, it is pre-reacted, which can contribute to a more controlled and uniform curing

process.[4]

Dicyandiamide (DICY) is a crystalline, nitrogen-containing compound that also functions as a

latent hardener due to its high melting point and low solubility in epoxy resins at ambient

temperatures.[5][6] The curing process with DICY is thermally initiated, typically at

temperatures above 150°C, where it melts and reacts with the epoxy groups.[6] The curing

mechanism of DICY is complex and involves the reaction of its amine, imine, and nitrile groups

with the epoxy rings, leading to a highly cross-linked network.[5]
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Curing Mechanism Diagrams
The following diagrams illustrate the proposed curing mechanisms for Ajicure MY-24 and DICY

with epoxy resins.
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Caption: Ajicure MY-24 Curing Workflow.
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Caption: DICY Curing Workflow.

Performance Comparison: Experimental Data
The following tables summarize the available quantitative data for Ajicure MY-24 and DICY as

latent hardeners for epoxy resins. It is important to note that the data for each hardener was

obtained under different experimental conditions, which are specified in the footnotes. A direct

comparison should therefore be made with caution.
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Table 1: Curing and Thermal Properties

Property Ajicure MY-24 Dicyandiamide (DICY)

Typical Curing Temperature 100°C[2] 160 - 180°C[7]

Typical Curing Time 60 minutes[2] 20 - 60 minutes[7]

Glass Transition Temp. (Tg) 100°C ¹[2] ~120°C ²[6]

Pot Life at 40°C 3 months ¹[2] > 6 months ³[7]

¹ Data for Ajicure MY-24 (25 phr) mixed with a liquid Bisphenol A epoxy resin.[2] ² Data for DICY

(6 pph) cured with a liquid epoxy resin.[6] ³ Storage stability of DICY dispersed in epoxy resin.

[7]

Table 2: Mechanical Properties

Property Ajicure MY-24 Dicyandiamide (DICY)

Tensile Shear Strength 240 Kgf/cm² (~23.5 MPa) ¹ 27.1 MPa ⁴

¹ Data for Ajicure MY-24 (25 phr) mixed with a liquid Bisphenol A epoxy resin.[2] ⁴ Data for a

cured TGDDM/DICY system at 25°C.[8]

Key Performance Differences
Curing Temperature: Ajicure MY-24 offers a significantly lower curing temperature (around

100°C) compared to DICY (typically >160°C) when used as a sole hardener.[2][7] This can

be advantageous for applications involving temperature-sensitive substrates or for reducing

energy consumption.

Curing Speed: While both can have relatively short curing times at their respective optimal

temperatures, Ajicure MY-24's ability to cure at lower temperatures in a reasonable

timeframe is a key advantage.

Glass Transition Temperature (Tg): The provided data suggests that DICY can yield a higher

Tg than Ajicure MY-24, which would imply better performance at elevated temperatures.[2][6]
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However, this is highly dependent on the specific epoxy resin and curing cycle.

Pot Life and Latency: Both hardeners exhibit excellent latency, allowing for the formulation of

stable one-component epoxy systems. DICY, in its unaccelerated form, generally offers a

very long pot life.[7] Ajicure MY-24 also provides a substantial pot life of several months at

40°C.[2]

Mechanical Properties: The available data on tensile shear strength is not directly

comparable due to the use of different epoxy resins. Both hardeners are capable of

producing high-strength adhesives.

Use as an Accelerator: Ajicure MY-24 can also be used as an accelerator for DICY, which

allows for a reduction in the curing temperature of DICY-based formulations.[2]

Experimental Protocols
To ensure the reproducibility and accuracy of results when evaluating these hardeners,

standardized experimental protocols are essential.

Determination of Curing Profile and Glass Transition
Temperature (Tg)
Method: Differential Scanning Calorimetry (DSC)

Sample Preparation: Accurately weigh the epoxy resin and the hardener (Ajicure MY-24 or

DICY) into an aluminum DSC pan. The components should be thoroughly mixed.

DSC Analysis:

Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature

above the expected curing completion temperature. This will reveal the onset and peak of

the exothermic curing reaction.

Isothermal Scan: Hold the sample at a specific temperature and monitor the heat flow over

time to determine the time to cure at that temperature.
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Tg Determination: After the initial curing scan, cool the sample and then reheat it at the

same rate. The glass transition temperature (Tg) is determined from the midpoint of the

step change in the heat flow curve during the second heating scan.

Determination of Pot Life (Storage Stability)
Method: Viscosity Measurement

Sample Preparation: Prepare a batch of the epoxy resin and hardener mixture.

Storage: Store the mixture in a sealed container at a constant, elevated temperature (e.g.,

40°C).

Viscosity Measurement: At regular intervals (e.g., daily or weekly), measure the viscosity of

the mixture at a controlled temperature using a viscometer or rheometer.

End of Pot Life: The pot life is often defined as the time it takes for the initial viscosity to

double.

Determination of Tensile Shear Strength
Method: Lap Shear Test (ASTM D1002 or similar standard)

Substrate Preparation: Prepare standard test specimens (e.g., aluminum or steel coupons)

by cleaning and abrading the bonding surfaces.

Adhesive Application: Apply a controlled amount of the mixed epoxy adhesive to the overlap

area of the coupons.

Assembly and Curing: Assemble the lap joint and cure it according to the specified schedule

for the hardener being tested.

Testing: After curing and conditioning, pull the specimens to failure in a tensile testing

machine at a constant crosshead speed.

Calculation: The tensile shear strength is calculated by dividing the maximum load at failure

by the bond area.
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Experimental Workflow Diagram
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Caption: Workflow for comparing epoxy hardeners.

Conclusion
Both Ajicure MY-24 and dicyandiamide are effective latent hardeners for one-component epoxy

systems, each with a distinct set of properties.

Ajicure MY-24 is an excellent choice for applications requiring lower curing temperatures and

a good balance of pot life and reactivity. Its pre-reacted, adduct nature may also offer
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benefits in terms of handling and cure consistency.

Dicyandiamide (DICY) remains a staple for applications where high-temperature curing is

acceptable and a very long shelf life is paramount. It can also achieve a high glass transition

temperature, making it suitable for high-performance applications. The use of accelerators

with DICY can broaden its processing window to lower temperatures, though this often

comes at the cost of reduced pot life.

The selection between Ajicure MY-24 and DICY will ultimately depend on the specific

requirements of the application, including the nature of the substrates, the available curing

equipment, and the desired performance characteristics of the final cured product. It is highly

recommended that for any critical application, a direct comparative study be conducted using

the specific epoxy resin and processing conditions intended for use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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latent-hardener]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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